An In-depth Technical Guide to 3-Bromobenzanthrone: Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to 3-Bromobenzanthrone: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromobenzanthrone, a synthetic aromatic ketone and a key intermediate in the dye industry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its known biological activities, with a focus on its role in inducing oxidative stress and its potential interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for its synthesis is provided. A mandatory visualization of a key signaling pathway is included using the DOT language for Graphviz.
Introduction
3-Bromobenzanthrone (CAS No. 81-96-9) is a halogenated derivative of benzanthrone, a polycyclic aromatic hydrocarbon.[1][2] It primarily serves as a crucial intermediate in the manufacturing of various vat and disperse dyes.[3][4] Due to its chemical structure, a substituted aromatic ketone, 3-Bromobenzanthrone and its derivatives have been investigated for various applications, including the preparation of near-infrared fluorescent dyes.[4] However, concerns regarding the toxicological profile of benzanthrone and its halogenated derivatives have also been raised, necessitating a deeper understanding of their biological interactions.[5] This guide aims to consolidate the available technical information on 3-Bromobenzanthrone to support further research and development.
Chemical and Physical Properties
3-Bromobenzanthrone is a yellow, needle-like crystalline solid at room temperature.[6] Its core structure consists of a benz[de]anthracen-7-one skeleton with a bromine atom substituted at the 3-position.
General and Physicochemical Properties
A summary of the key chemical and physical properties of 3-Bromobenzanthrone is provided in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 81-96-9 | [1][2] |
| Molecular Formula | C₁₇H₉BrO | [1][2] |
| Molecular Weight | 309.16 g/mol | [1] |
| Appearance | Yellow needle-like crystals or brown to green powder | [6] |
| Melting Point | 164-166 °C | [6] |
| Boiling Point | 483.0 ± 14.0 °C (Predicted) | [6] |
| Density | 1.4294 g/cm³ (Rough Estimate) | [6] |
| Water Solubility | Log10WS: -6.11 (Predicted) | [7] |
| Octanol/Water Partition Coefficient | LogPoct/wat: 4.86 (Predicted) | [7] |
| Storage Temperature | Room Temperature | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Bromobenzanthrone. While a complete set of publicly available spectra for the pure compound is limited, data for its derivatives and related compounds provide valuable insights.
-
Infrared (IR) Spectroscopy: The NIST WebBook provides access to the gas-phase IR spectrum of 3-Bromobenzanthrone.[8] Key absorptions are expected for the C=O (ketone) stretching, C-Br stretching, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): The NIST WebBook also contains the electron ionization mass spectrum of 3-Bromobenzanthrone.[2][9]
Experimental Protocols
Synthesis of 3-Bromobenzanthrone
The following protocol is adapted from a known procedure for the bromination of benzanthrone.
Materials:
-
Benzanthrone
-
Glacial Acetic Acid
-
Bromine
-
Water
-
Chlorobenzene
-
Methanol
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, add 11.5 g of benzanthrone to a mixture of 184 g of glacial acetic acid and 23 g of water.
-
With continuous stirring, slowly add a solution of 11.2 g of bromine in 20.5 g of glacial acetic acid dropwise to the benzanthrone suspension.
-
Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 5.5 hours.
-
Allow the mixture to cool, which will result in the precipitation of the crude product.
-
Filter the precipitated crystals and wash them thoroughly with water.
-
Dry the crude 3-Bromobenzanthrone.
-
For purification, recrystallize the crude product from a mixture of 88.3 g of chlorobenzene and 6.3 g of methanol. This should yield approximately 10.52 g of purified 3-Bromobenzanthrone.
Biological Activity and Signaling Pathways
The biological effects of benzanthrone and its derivatives, including 3-Bromobenzanthrone, have been a subject of toxicological studies. Research indicates that these compounds can induce oxidative stress and may interact with specific cellular signaling pathways.
Oxidative Stress and Hepatotoxicity
A comparative study on the effects of benzanthrone and 3-Bromobenzanthrone in guinea pigs revealed that both compounds can induce oxidative stress.[5] 3-Bromobenzanthrone, in particular, was shown to cause a significant depletion of hepatic free sulfhydryl content and a substantial enhancement of lipid peroxidation.[5] Furthermore, it led to a decrease in cytochrome P-450 content and phase I enzymes, while phase II enzymes were significantly increased.[5] These findings suggest that 3-Bromobenzanthrone can disrupt the integrity of cellular membranes and impair hepatic xenobiotic metabolism, with evidence pointing towards a greater toxic potential than its non-brominated counterpart.[5]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Polycyclic aromatic hydrocarbons and their halogenated derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes encoding for drug-metabolizing enzymes and other cellular processes. Benzanthrone has been shown to act as a ligand for AhR, leading to the modulation of melanogenic signaling pathways and inducing hyperpigmentation.[12]
Given that 3-Bromobenzanthrone is a halogenated aromatic hydrocarbon, it is plausible that it also interacts with the AhR signaling pathway. Activation of AhR by a ligand like 3-Bromobenzanthrone would lead to its translocation to the nucleus, dimerization with the AhR Nuclear Translocator (ARNT), and subsequent binding to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This can trigger a cascade of events, including the induction of cytochrome P450 enzymes (e.g., CYP1A1), which are involved in the metabolic activation of xenobiotics, and potentially leading to the generation of reactive oxygen species (ROS) and cellular damage.
The following diagram illustrates the hypothesized activation of the AhR signaling pathway by 3-Bromobenzanthrone.
References
- 1. 3-Bromobenzanthrone | C17H9BrO | CID 6696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromobenzanthrone [webbook.nist.gov]
- 3. Comparative effect of benzanthrone and 3-bromobenzanthrone on hepatic xenobiotic metabolism and anti-oxidative defense system in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Bromobenzanthrone CAS#: 81-96-9 [m.chemicalbook.com]
- 5. 3-Bromonitrobenzene(585-79-5) 1H NMR spectrum [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 3-Bromobenzanthrone (CAS 81-96-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 3-Bromobenzanthrone [webbook.nist.gov]
- 9. 3-Bromobenzanthrone [webbook.nist.gov]
- 10. The carbon-13 NMR spectra of benzanthrone and its derivatives (1982) | A. Vaidyanathan | 10 Citations [scispace.com]
- 11. N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide [mdpi.com]
- 12. Aryl Hydrocarbon Receptor Activation Contributes to Benzanthrone-Induced Hyperpigmentation via Modulation of Melanogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
